molecular formula C20H19N3O8S B11657642 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B11657642
M. Wt: 461.4 g/mol
InChI Key: OJUBWSRJQSSIBQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is a complex organic compound that features a combination of methoxy, morpholine, carbothioyl, and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core phenyl ring substituted with methoxy and morpholine-4-carbothioyl groups. This can be achieved through a series of nucleophilic substitution and coupling reactions. The final step involves the esterification of the phenyl derivative with 4-methyl-3,5-dinitrobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitro groups suggests potential involvement in redox reactions, while the morpholine and carbothioyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 3-chlorobenzoate: Similar structure but with a chlorobenzoate group instead of a dinitrobenzoate group.

    2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-acetamidobenzenesulfonate: Contains an acetamidobenzenesulfonate group instead of a dinitrobenzoate group.

Uniqueness

The uniqueness of 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and dinitrobenzoate groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O8S

Molecular Weight

461.4 g/mol

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C20H19N3O8S/c1-12-15(22(25)26)9-14(10-16(12)23(27)28)20(24)31-17-4-3-13(11-18(17)29-2)19(32)21-5-7-30-8-6-21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

OJUBWSRJQSSIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC)[N+](=O)[O-]

Origin of Product

United States

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